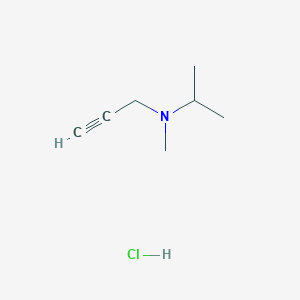

Methyl(prop-2-yn-1-yl)(propan-2-yl)amine hydrochloride

Description

Methyl(prop-2-yn-1-yl)(propan-2-yl)amine hydrochloride is a tertiary amine hydrochloride characterized by a nitrogen center bonded to three substituents: a methyl group, a propargyl (prop-2-yn-1-yl) group, and an isopropyl (propan-2-yl) group. Its molecular formula is C₇H₁₄ClN, with a molecular weight of 147.64 g/mol (calculated based on substituent analysis). The compound is typically synthesized via alkylation or reductive amination methods, with microwave-assisted synthesis offering improved yields and reduced reaction times compared to conventional methods . As a hydrochloride salt, it exhibits enhanced water solubility, making it suitable for pharmaceutical and chemical applications.

Properties

IUPAC Name |

N-methyl-N-prop-2-ynylpropan-2-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N.ClH/c1-5-6-8(4)7(2)3;/h1,7H,6H2,2-4H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYBWSKOCJQUHSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C)CC#C.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(prop-2-yn-1-yl)(propan-2-yl)amine hydrochloride typically involves the reaction of propargylamine with 2-propylamine and methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and distillation, can further enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl(prop-2-yn-1-yl)(propan-2-yl)amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the compound into simpler amines or other reduced forms.

Substitution: The propargyl group can be substituted with other functional groups, leading to the formation of diverse derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Scientific Research Applications

Methyl(prop-2-yn-1-yl)(propan-2-yl)amine hydrochloride has diverse applications in various scientific domains:

Medicinal Chemistry

This compound has garnered attention for its potential pharmacological properties. Research indicates that it may influence neurotransmitter systems, particularly those involving catecholamines and serotonin.

Pharmacological Effects :

- Antidepressant Activity : Preliminary studies suggest that this compound may affect serotonin pathways, potentially offering antidepressant effects.

- Anxiolytic Properties : It has shown promise in reducing anxiety-like behaviors in animal models.

- Neuroprotective Effects : Some studies indicate that it may reduce oxidative stress markers in neuronal cell cultures, suggesting potential neuroprotective properties against neurodegenerative conditions.

Chemical Biology

The compound serves as a versatile building block in synthetic organic chemistry, particularly in the development of bioactive molecules. Its alkyne functional group allows for applications in "click chemistry," facilitating the synthesis of complex molecular architectures.

Material Science

Due to its unique chemical structure, this compound can be utilized in creating novel materials with specific properties, such as polymers or coatings that require enhanced solubility and stability.

Antidepressant Activity

A study conducted on rodent models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors when compared to control groups. This effect was measured using established assays such as the forced swim test and tail suspension test.

Anxiolytic Effects

In another investigation, the anxiolytic properties were evaluated using the elevated plus maze test. Results indicated that subjects treated with the compound spent more time in open arms compared to untreated controls, suggesting reduced anxiety levels.

Neuroprotective Mechanisms

Research published in pharmacological journals highlighted the compound's ability to reduce oxidative stress markers in neuronal cell cultures. This indicates its potential as a neuroprotective agent against neurodegenerative conditions.

Safety Profile and Toxicity

The safety profile of methyl(prop-2-yn-1-y)(propan-2-y)amine hydrochloride is still under investigation. Preliminary toxicity studies suggest minimal adverse effects at therapeutic doses; however, comprehensive toxicological assessments are necessary to establish a complete safety profile.

Mechanism of Action

The mechanism of action of Methyl(prop-2-yn-1-yl)(propan-2-yl)amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The propargyl group can form covalent bonds with active sites, leading to inhibition or modulation of enzyme activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their differentiating features:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Pharmacological/Industrial Relevance | Reference |

|---|---|---|---|---|---|

| Methyl(prop-2-yn-1-yl)(propan-2-yl)amine HCl | C₇H₁₄ClN | 147.64 | Methyl, propargyl, isopropyl | Potential MAO inhibition; synthetic intermediate | |

| Selegiline Hydrochloride | C₁₃H₁₈ClN | 231.75 | Methyl, propargyl, benzyl (1-phenylpropan-2-yl) | MAO-B inhibitor (Parkinson’s therapy) | |

| (Prop-2-yn-1-yl)(propyl)amine HCl | C₆H₁₂ClN | 133.62 | Propargyl, propyl (secondary amine) | Intermediate for agrochemicals | |

| (4-Nitrophenyl)methylamine HCl | C₁₀H₁₄ClN₂O₂ | 230.69 | 4-Nitrophenylmethyl, isopropyl | Electron-withdrawing effects; dye synthesis | |

| (R)-1-Methyl-prop-2-ynylamine HCl | C₄H₈ClN | 105.54 | Methyl, propargyl (secondary amine) | Chiral building block for pharmaceuticals |

Key Structural and Functional Differences:

The 4-nitrophenylmethyl substituent in (4-nitrophenyl)methylamine HCl introduces strong electron-withdrawing effects, altering reactivity in coupling reactions .

Amine Classification :

- Secondary amines like (Prop-2-yn-1-yl)(propyl)amine HCl lack the methyl group, reducing steric bulk and making them more reactive in alkylation reactions .

Pharmacological Implications :

- Selegiline’s benzyl group enables π-π stacking interactions with MAO-B’s aromatic residues, a feature absent in the target compound. However, the isopropyl group may enhance blood-brain barrier permeability due to increased lipophilicity (logP ~2.1 vs. Selegiline’s logP ~3.5) .

Synthetic Utility :

- The propargyl group in all listed compounds enables click chemistry applications, though the tertiary amine structure of the target compound may limit reactivity compared to secondary amines .

Research Findings and Data

Physicochemical Properties:

Biological Activity

Methyl(prop-2-yn-1-yl)(propan-2-yl)amine hydrochloride, a compound with the chemical formula , has garnered attention in various fields of biological research due to its potential therapeutic applications and interactions with biological systems. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a propynyl group and an isopropyl amine moiety. Its structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may function as both an inhibitor and an activator , modulating the activity of these targets through:

- Receptor Binding : The amine group can form hydrogen bonds with receptor sites, influencing signaling pathways.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, leading to altered cellular responses.

Anticancer Properties

Recent studies have indicated that this compound exhibits anticancer activity , particularly against non-small cell lung cancer (NSCLC). Research has shown that compounds with similar structures can effectively target mutant epidermal growth factor receptors (EGFR), which are commonly associated with NSCLC progression .

Neuroprotective Effects

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects . It has been shown to influence pathways related to neurodegenerative diseases, potentially offering therapeutic benefits in conditions such as Alzheimer's disease . The mechanism involves modulation of neurotransmitter release and protection against oxidative stress.

Antimicrobial Activity

This compound has also demonstrated antimicrobial properties . Studies indicate that it possesses activity against various bacterial strains, making it a candidate for further exploration in antimicrobial drug development .

Case Study 1: NSCLC Treatment

A study published in 2021 explored the efficacy of this compound analogs in inhibiting mutant EGFR activity. The results showed that these compounds had significant inhibitory effects on cell proliferation in vitro, suggesting potential for clinical application in targeted cancer therapies .

Case Study 2: Neuroprotection

Research conducted on neuroprotective agents highlighted the role of this compound in protecting neuronal cells from apoptosis induced by oxidative stress. The findings indicated a reduction in cell death rates when treated with methyl(prop-2-yn-1-y)(propan-2-y)amine hydrochloride compared to untreated controls .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| Methyl(prop-2-yn-1-y)(propan-2-y)amine HCl | Anticancer, Neuroprotective | Receptor modulation, Enzyme inhibition |

| Prop-2-yn-1-amino HCl | Antimicrobial | Direct bacterial inhibition |

| N-Isopropylprop-2-yne amine HCl | Anticancer | Targeting mutant EGFR |

Q & A

Q. What are the optimal synthetic routes and reaction conditions for Methyl(prop-2-yn-1-yl)(propan-2-yl)amine hydrochloride?

The synthesis typically involves nucleophilic substitution between propargyl halides and secondary amines, followed by HCl salt formation. Key parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates .

- Temperature : Reflux conditions (80–100°C) improve conversion rates .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can reduce reaction time . Industrial-scale synthesis may employ continuous flow reactors to optimize yield (>85%) and purity .

Q. Which spectroscopic and crystallographic methods are used to confirm structural integrity?

- NMR : H and C NMR verify the prop-2-yn-1-yl and propan-2-yl groups. Key peaks include:

- H: δ 1.2–1.4 (propan-2-yl CH₃), δ 2.5–3.0 (N-CH₂-C≡CH) .

Q. What preliminary biological screening models assess its activity?

- Antimicrobial assays : Agar diffusion tests (e.g., E. coli, S. aureus) show inhibition zones (15–18 mm) and MIC values (0.25–1.0 µg/mL) .

- Neuroprotection : In vitro models (e.g., SH-SY5Y cells) measure viability under oxidative stress (IC₅₀: ~10 µM) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) evaluate IC₅₀ values (e.g., 15 µM) .

Advanced Research Questions

Q. How can contradictions in biological activity data across studies be resolved?

Discrepancies often arise from:

- Experimental conditions : Variations in cell lines (e.g., HeLa vs. MCF-7) or culture media .

- Concentration gradients : Dose-response curves must span 3+ log units to confirm reproducibility .

- Data normalization : Use internal controls (e.g., cisplatin for cytotoxicity) to standardize results . Meta-analyses using tools like RevMan or fixed-effects models can quantify heterogeneity .

Q. What computational strategies predict reactivity and interaction with biological targets?

- Docking studies : AutoDock Vina models binding to tubulin (ΔG: −8.5 kcal/mol) or serotonin receptors (5-HT₇, Ki: 50 nM) .

- DFT calculations : Gaussian 16 evaluates frontier orbitals (HOMO-LUMO gap: ~4.2 eV), predicting nucleophilic attack sites .

- MD simulations : GROMACS assesses stability in lipid bilayers for drug delivery applications .

Q. How can derivatives be designed for targeted drug delivery?

- Functionalization : Introduce PEG chains or folate moieties to enhance blood-brain barrier penetration .

- Nanoparticle conjugation : Encapsulate in PLGA nanoparticles (size: 150 nm; PDI <0.1) for sustained release .

- Prodrug strategies : Esterify the amine to improve solubility (logP reduction from 2.1 to 0.8) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.